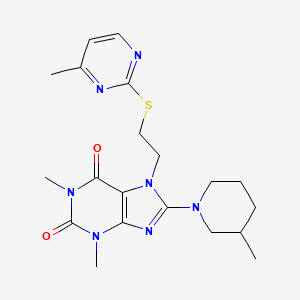

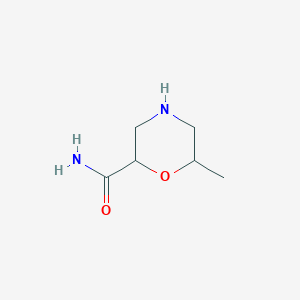

![molecular formula C18H24N2O4 B2930439 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide CAS No. 899957-88-1](/img/structure/B2930439.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Pharmacological Activity

Antihypertensive Agents : A study reported the synthesis of new 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, some of which showed significant antihypertensive activity in spontaneous hypertensive rats. The compounds were designed as mixed alpha- and beta-adrenergic receptor blockers, with some showing potential as alpha-adrenergic blockers upon further examination in dogs (Caroon et al., 1981).

Antitubercular Activity : Research on the benzothiazinone BTZ043, which contains the related 1,4-dioxaspiro[4.5]decane structure, highlighted its promise as an antitubercular drug candidate. This compound targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, crucial for Mycobacterium tuberculosis. All surveyed clinical isolates of Mycobacterium tuberculosis were found susceptible to BTZ043, setting a baseline for resistance monitoring (Pasca et al., 2010).

Dopamine Agonists : Another study synthesized and evaluated the pharmacological activity of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Despite not exhibiting central nervous system activity, one analogue demonstrated potent dopamine agonist activity in a peripheral assay (Brubaker & Colley, 1986).

Therapeutic Applications and Molecular Modeling

5-HT1A Receptor Agonists : The synthesis, biological evaluation, and molecular modeling of derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine revealed potent and selective 5-HT1A receptor agonists. This work not only adds to the understanding of the structure-affinity/activity relationships at α1 and 5-HT1A receptors but also highlights potential therapeutic applications for pain control and neuroprotection (Franchini et al., 2017).

properties

IUPAC Name |

N'-benzyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c21-16(19-11-14-7-3-1-4-8-14)17(22)20-12-15-13-23-18(24-15)9-5-2-6-10-18/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBAAPDJKJUIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2930362.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)

![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)

![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)

![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)